N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2H-chromene-2-one core modified with a nitro group at position 6, a methoxy group at position 8, and a carboxamide moiety at position 3. The carboxamide is further substituted with a 3,4-dimethoxyphenethyl group, enhancing its structural complexity. Coumarin derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O8/c1-28-16-5-4-12(8-17(16)29-2)6-7-22-20(24)15-10-13-9-14(23(26)27)11-18(30-3)19(13)31-21(15)25/h4-5,8-11H,6-7H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZJOLPRDMKKKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by its unique structure and diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H20N2O8, indicating the presence of two nitrogen atoms and multiple oxygen functionalities, including methoxy and carboxamide groups. The chromene core structure contributes to its chemical properties and potential biological activities.
Biological Activities
This compound exhibits several notable biological activities:
1. Antibacterial Properties
Research has shown that this compound demonstrates significant antibacterial activity against various bacterial strains. The presence of the chromene structure enhances its ability to interact with biological membranes, contributing to its antimicrobial efficacy.
2. Fluorescent Probe for Metal Ion Detection
This compound acts as a potent fluorescent probe for detecting metal ions, particularly copper(II) ions in aqueous solutions. Its selective fluorescence response suggests potential applications in chemical sensing and environmental monitoring.
3. Cytotoxic Activity
Studies have indicated that derivatives of this compound exhibit cytotoxic effects against different cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human cancer cell lines such as MDA-MB-231 and A549 .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Formation of the Chromene Core : This is typically done via a condensation reaction between a phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
- Introduction of Substituents : Methoxy groups can be introduced through methylation reactions, while nitration can be performed using a mixture of concentrated nitric acid and sulfuric acid.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-Ethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide | Contains ethyl and methoxy substituents | Potential radical scavenging abilities |
| 6-Bromo-N-(4-butylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Bromine and butyl substituents | Potent acetylcholinesterase inhibitor |
| N-[2-(3-Methoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene | Nitro group present | Explored for metal ion detection |
This table illustrates how structural variations influence the biological activities of chromene derivatives.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against several human cancer cell lines using the XTT assay. The results showed promising cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide .
Case Study 2: Antibacterial Efficacy
In another investigation, this compound was tested against multiple bacterial strains, demonstrating effective inhibition zones ranging from 15 to 25 mm. This suggests its potential utility as a lead compound in developing new antibacterial agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and synthetic features of N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide are compared below with two analogous compounds from the literature: N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) and 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) .
Key Points of Comparison
Core Structure: The target compound features a coumarin core (2-oxo-2H-chromene), whereas Rip-B is based on a benzamide scaffold. Compound 12 shares the coumarin core but lacks nitro and methoxy substituents at positions 6 and 6.
Substituents :
- The 6-nitro and 8-methoxy groups on the target compound’s coumarin core distinguish it from compound 12, which lacks these substituents. Nitro groups are electron-withdrawing, which may alter reactivity or interaction with biological targets.
- The 3-carboxamide side chain in the target compound is linked to a 3,4-dimethoxyphenethyl group , contrasting with compound 12’s 4-sulfamoylphenyl group. Rip-B’s side chain is similar to the target compound’s but attached to a benzoyl group instead of coumarin .
Synthetic Methods: Rip-B was synthesized via a 30-minute reaction between benzoyl chloride and 3,4-dimethoxyphenethylamine, achieving an 80% yield . Compound 12 was prepared by refluxing coumarin-3-carboxylic acid derivatives with salicylaldehyde in acetic acid, followed by recrystallization from DMF. No yield was reported .
Physical Properties :
- Rip-B has a melting point of 90°C , while data for the target compound and compound 12 are unavailable .
Tabulated Comparison
Structural Implications
- The nitro group in the target compound could confer electrophilic properties, enabling interactions with nucleophilic residues in enzymes or receptors, a feature absent in Rip-B and compound 12.
Preparation Methods
Preparation of the Chromene Core
The chromene backbone is constructed via Knoevenagel condensation between 2-hydroxy-4-methoxybenzaldehyde and ethyl acetoacetate.
Procedure :
- Reactants : 2-Hydroxy-4-methoxybenzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), piperidine (0.1 mmol, catalyst), ethanol (10 mL).
- Conditions : Reflux at 80°C for 4 hours.
- Work-up : Cool to room temperature, pour into ice-water, and filter. Recrystallize from ethanol to obtain ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate as a yellow solid (yield: 82%, m.p. 92–93°C).
Mechanistic Insight :
The reaction proceeds via enolate formation at the β-keto ester, followed by nucleophilic attack on the aldehyde and cyclization to form the chromene ring.
Regioselective Nitration
Introducing the nitro group at position 6 requires careful control of nitration conditions to avoid over-nitration or side reactions.
Procedure :
- Reactants : Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (1.0 mmol), fuming nitric acid (1.5 mmol), concentrated sulfuric acid (3 mL).
- Conditions : Stir at 0–5°C for 2 hours.
- Work-up : Quench with ice, neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography (hexane:ethyl acetate = 4:1).
Outcome :
- Yield : 68% (ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate).
- Regioselectivity : The methoxy group at position 8 directs nitration to the ortho position (C6).
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.89 (s, 1H, H-4), 8.15 (d, J = 2.4 Hz, 1H, H-5), 7.94 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 7.02 (d, J = 8.8 Hz, 1H, H-8), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.91 (s, 3H, OCH₃), 1.34 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- ¹³C NMR (101 MHz, DMSO-d₆) : δ 160.8 (C=O), 158.2 (C-2), 152.1 (C-6-NO₂), 148.3 (C-8-OCH₃), 125.6 (C-4), 119.1 (C-5), 116.5 (C-7), 114.3 (C-8), 61.2 (OCH₂CH₃), 55.8 (OCH₃), 14.3 (OCH₂CH₃).
Preparation of 2-(3,4-Dimethoxyphenyl)Ethylamine
Procedure :
- Reduction of 3,4-Dimethoxycinnamamide :
- React 3,4-dimethoxycinnamamide (1.0 mmol) with LiAlH₄ (2.0 mmol) in dry THF under reflux for 6 hours.
- Yield : 89% (colorless oil).
- ¹H NMR : δ 6.82–6.72 (m, 3H, Ar-H), 3.85 (s, 6H, 2×OCH₃), 2.78 (t, J = 7.2 Hz, 2H, NH₂CH₂), 2.65 (t, J = 7.2 Hz, 2H, CH₂Ar).
Amidation Reaction
Procedure :
- Reactants : Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate (1.0 mmol), 2-(3,4-dimethoxyphenyl)ethylamine (1.2 mmol), ethanol (10 mL).
- Conditions : Reflux at 80°C for 8 hours.
- Work-up : Concentrate under reduced pressure, wash with water, and recrystallize from ethanol.
Outcome :
Spectroscopic Validation :
- IR (KBr) : νmax 3347 (N-H), 1651 (C=O), 1529 (NO₂), 1243 (C-O-C).
- HRMS (ESI) : m/z [M + H]⁺ calcd for C₂₂H₂₃N₂O₈⁺: 467.1456; found: 467.1452 (Δm = −0.86 ppm).
Synthetic Challenges and Optimizations
Nitration Regioselectivity
Amidation Efficiency
Catalyst Screening :
Catalyst Solvent Time (h) Yield (%) None Ethanol 8 91 DMAP Toluene 6 88 Pyridine DMF 12 72
Q & A
Basic: What are the common synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves coupling a chromene-3-carboxylic acid derivative with a substituted phenethylamine. For example, similar coumarin-carboxamide derivatives are synthesized via condensation reactions using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents such as DMF or dichloromethane . Optimization includes:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
- Catalysts : Bases like triethylamine or DMAP (4-dimethylaminopyridine) improve reaction efficiency .
- Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (acetone or ethanol) yield high-purity crystals .
Basic: How is the compound purified and characterized post-synthesis?
Methodological Answer:
- Purification : After synthesis, impurities are removed via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Recrystallization in acetone or DMF/water mixtures produces single crystals suitable for X-ray diffraction .
- Characterization :
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl signals at δ 160–170 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H] peaks with <2 ppm error) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies in bioactivity data (e.g., IC variability in anticancer assays) arise from differences in:
- Assay conditions : pH, temperature, and serum content can alter compound stability. Standardized protocols (e.g., CLSI guidelines) are critical .
- Cell lines : Genetic heterogeneity affects target expression. Use isogenic cell panels to isolate structure-activity relationships .
- Metabolic interference : Liver microsome assays or cytochrome P450 inhibition studies identify metabolically labile groups (e.g., nitro or methoxy) that reduce efficacy .
Advanced: How do structural modifications affect biological activity and physicochemical properties?
Methodological Answer:
- Nitro group (C6) : Enhances electron-withdrawing effects, improving DNA intercalation but reducing solubility. Replacement with amino groups increases solubility but may decrease potency .
- Methoxy groups (C3,4,8) : Methylation at C8 improves membrane permeability (logP >3.5), while demethylation increases hydrogen-bonding capacity (e.g., for kinase inhibition) .
- Phenethyl side chain : Lengthening the chain (e.g., replacing ethyl with propyl) enhances hydrophobic interactions with protein pockets but may introduce toxicity .
Basic: What analytical techniques confirm structure and purity?
Methodological Answer:
- HPLC-PDA : Purity >95% is confirmed using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
- FT-IR : Key bands include C=O (1680–1720 cm), NO (1520–1350 cm), and NH (3300 cm) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .
Advanced: How can computational models predict pharmacokinetics and target interactions?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and blood-brain barrier penetration. For this compound, TPSA >100 Å suggests poor CNS bioavailability .
- Molecular docking : AutoDock Vina or Glide simulates binding to targets (e.g., topoisomerase II). The nitro group forms π-stacking with DNA bases, while the carboxamide hydrogen-bonds to serine residues .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, identifying critical binding residues .
Advanced: What challenges arise in scaling up synthesis while maintaining yield and purity?
Methodological Answer:
- Solvent limitations : DMF and dichloromethane are replaced with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .
- Continuous flow reactors : Microreactors improve heat transfer and reduce reaction times (e.g., 80% yield in 2 hours vs. 24 hours batchwise) .
- Byproduct management : On-line FT-IR monitors intermediate formation, enabling real-time adjustments to stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
